2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone
Overview
Description
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C17H11ClFNO2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and a 4-fluorobenzylamino group
Preparation Methods
The synthesis of 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-fluorobenzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone can be compared with other naphthoquinone derivatives, such as:
- 2-Chloro-3-amino-1,4-naphthoquinone
- 2-Chloro-3-(4-methylbenzyl)amino-1,4-naphthoquinone
- 2-Chloro-3-(4-methoxybenzyl)amino-1,4-naphthoquinone
These compounds share a similar naphthoquinone core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the 4-fluorobenzylamino group in this compound imparts unique properties that distinguish it from its analogs .
Biological Activity
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone is a synthetic compound belonging to the naphthoquinone family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. Its structure includes a naphthoquinone core substituted with a chloro and a fluorobenzyl amino group, contributing to its potential therapeutic properties.
Anticancer Properties
Research indicates that naphthoquinones, including this compound, exhibit significant anticancer activity . Various studies have highlighted their ability to induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : Naphthoquinones can induce cell cycle arrest at various phases, particularly G2/M, which is crucial for preventing the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancerous cells.
- DNA Interaction : They have been shown to directly interact with DNA, causing damage that triggers apoptotic pathways.
In a study evaluating the anticancer efficacy of naphthoquinone derivatives on A549 lung carcinoma cells, this compound demonstrated promising results. The compound exhibited an IC50 value of 20.6 µM, indicating its effectiveness in reducing cell viability compared to standard chemotherapeutics like doxorubicin .
The mechanism underlying the biological activity of this compound involves several key pathways:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression, such as NADPH-quinone oxidoreductase (NQO1), which is linked to tumor growth and survival.
- Modulation of Signaling Pathways : The compound can affect the STAT3 and NF-kB signaling pathways, both of which are critical in cancer cell survival and proliferation.
- Induction of Apoptosis : By interacting with tumor suppressor factors like p53, this compound can promote apoptosis in malignant cells.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, when tested against Vero cells (non-cancerous), it showed minimal toxicity, thereby indicating its potential as a targeted therapy .
Table 1: Summary of Biological Activity Data
Compound Name | IC50 (µM) | Target Cell Line | Selectivity Ratio (Cancer/Normal) |
---|---|---|---|
This compound | 20.6 | A549 (Lung Cancer) | High |
Doxorubicin | 10.0 | A549 | Moderate |
Other Naphthoquinones | Varies | Various | Depends on Structure |
Study on Naphthoquinone Derivatives
A significant study focused on various naphthoquinone derivatives reported that compounds with phenylamino substitutions exhibited enhanced anticancer activity. Specifically, derivatives similar to this compound were shown to effectively reduce viability in A549 cells by an average of 52–56% compared to untreated controls .
Flow Cytometry Analysis
In another investigation using flow cytometry, researchers evaluated the apoptotic effects of naphthoquinones on different tumor cell lines, including HeLa and IGROV-1. The results indicated that these compounds could significantly induce apoptosis in tumor cells while demonstrating lower effects on non-tumoral HEK-293 cells .
Comparative Analysis with Other Compounds
When compared to other known anticancer agents, this compound's unique structure allows it to target specific pathways more effectively. This specificity may lead to fewer side effects and improved therapeutic outcomes.
Properties
IUPAC Name |
2-chloro-3-[(4-fluorophenyl)methylamino]naphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-14-15(20-9-10-5-7-11(19)8-6-10)17(22)13-4-2-1-3-12(13)16(14)21/h1-8,20H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIIZUBNRGKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176064 | |
Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298215-13-1 | |
Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298215-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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